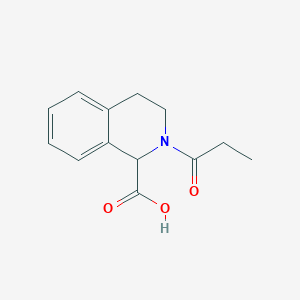
2-propanoyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-propanoyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid, commonly known as IDQ, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research. IDQ is a heterocyclic compound that belongs to the isoquinoline family and contains a carboxylic acid group, making it a versatile molecule for various research applications.
Mécanisme D'action
The mechanism of action of IDQ involves the chelation of metal ions through the carboxylic acid and nitrogen atoms in the isoquinoline ring. This results in a change in the fluorescence properties of IDQ, which can be measured and used to quantify the amount of metal ions present in a sample.
Biochemical and Physiological Effects:
IDQ has been shown to have minimal toxicity and does not interfere with normal cellular processes. Its ability to selectively bind to metal ions makes it a valuable tool for studying metal ion transport and metabolism in living organisms. Additionally, IDQ has been used to investigate the role of metal ions in various diseases, such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of IDQ is its selectivity for metal ions, which allows for accurate detection and quantification of metal ions in biological samples. Additionally, IDQ is stable and can be easily synthesized in large quantities. However, one limitation of IDQ is its sensitivity to pH and temperature, which can affect its fluorescence properties and accuracy of metal ion detection.
Orientations Futures
There are several future directions for IDQ research, including the development of new derivatives with enhanced selectivity for specific metal ions, as well as the application of IDQ in imaging techniques for visualizing metal ion distribution in living organisms. Additionally, IDQ could be used to study the role of metal ions in other diseases, such as cancer and diabetes. Overall, IDQ has the potential to be a valuable tool for advancing our understanding of metal ion biology and its implications in various diseases.
Méthodes De Synthèse
IDQ can be synthesized through a multi-step process that involves the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate, followed by reduction with hydrogen gas and palladium on carbon catalyst. The resulting intermediate is then reacted with sodium methoxide to yield the final product, IDQ.
Applications De Recherche Scientifique
IDQ has been widely used in scientific research as a fluorescent probe for detecting metal ions, such as copper and zinc, in biological systems. Its unique structure allows for selective binding to metal ions, making it a valuable tool for studying metal ion homeostasis and metabolism in living organisms.
Propriétés
IUPAC Name |
2-propanoyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-2-11(15)14-8-7-9-5-3-4-6-10(9)12(14)13(16)17/h3-6,12H,2,7-8H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVWBUDPSGZDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=CC=CC=C2C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-propanoyl-3,4-dihydro-1H-isoquinoline-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-(4-Bromo-1-methylpyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588775.png)
![3-[1-[(E)-3-(2-methyl-1,3-thiazol-4-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588777.png)
![3-[1-(Pyrazine-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588783.png)
![3-[1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588787.png)
![3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588798.png)
![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)



![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-methylpyridin-2-amine](/img/structure/B7588830.png)
![3-[(4-Methylpyridin-2-yl)oxy]benzoic acid](/img/structure/B7588841.png)


![N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)